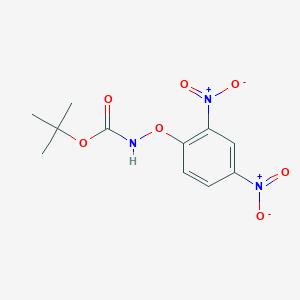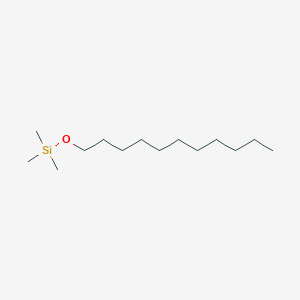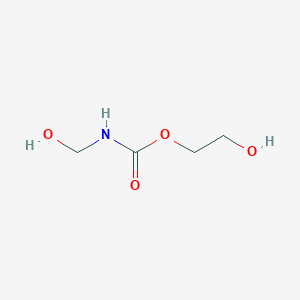
Carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urethane was first synthesized in 1835 by Wöhler and Liebig, and since then, it has been used in various fields such as medicine, agriculture, and industry. In the medical field, urethane has been used as an anesthetic, sedative, and anticonvulsant. It has also been used as a pesticide and herbicide in the agriculture industry. In the industrial sector, urethane has been used in the production of plastics, adhesives, and coatings.
作用机制
Urethane acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
Urethane has been shown to have both acute and chronic effects on the biochemical and physiological processes in animals. Acute effects include sedation, hypothermia, and respiratory depression. Chronic effects include the development of tumors, liver and kidney damage, and reproductive toxicity.
实验室实验的优点和局限性
Urethane has several advantages in laboratory experiments. It is easy to administer, has a rapid onset of action, and has a relatively long duration of action. It is also relatively safe compared to other anesthetics such as ketamine and isoflurane. However, urethane has several limitations, including its potential carcinogenicity, its effects on various physiological processes, and its potential to interfere with experimental outcomes.
未来方向
There are several future directions for the use of urethane in scientific research. One direction is the development of safer and more effective anesthetics for animal research. Another direction is the use of urethane as a tool for the study of cancer progression and treatment. Additionally, urethane could be used in the study of genetic mutations and their effects on various physiological processes.
In conclusion, urethane is a compound that has been used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While urethane has several advantages in laboratory experiments, its potential carcinogenicity and effects on various physiological processes should be taken into consideration when using it in research.
合成方法
Urethane can be synthesized by the reaction of ethyl carbamate and ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to form urethane.
科学研究应用
Urethane has been used in various scientific research applications such as in the study of cancer, genetics, and neuroscience. In cancer research, urethane has been used as a carcinogen to induce tumors in animals for the study of cancer progression and treatment. In genetics research, urethane has been used as a mutagen to induce genetic mutations in organisms for the study of gene function and regulation. In neuroscience research, urethane has been used as an anesthetic for the study of brain function and behavior in animals.
属性
CAS 编号 |
16672-70-1 |
|---|---|
分子式 |
C4H9NO4 |
分子量 |
135.12 g/mol |
IUPAC 名称 |
2-hydroxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c6-1-2-9-4(8)5-3-7/h6-7H,1-3H2,(H,5,8) |
InChI 键 |
NHWYGOGAJKUGIY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)NCO)O |
规范 SMILES |
C(COC(=O)NCO)O |
其他 CAS 编号 |
16672-70-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
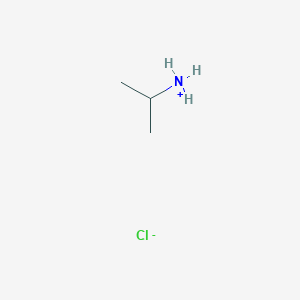
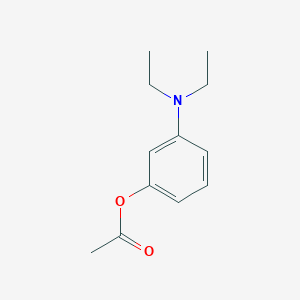
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
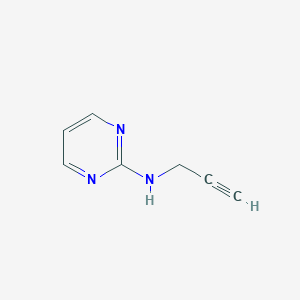
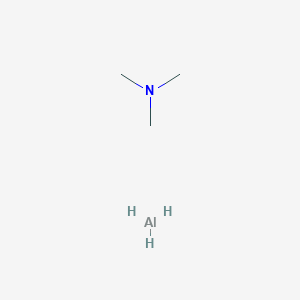

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


